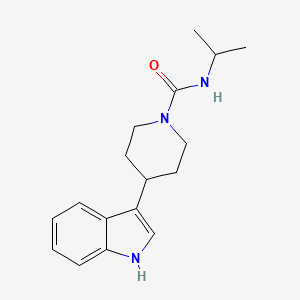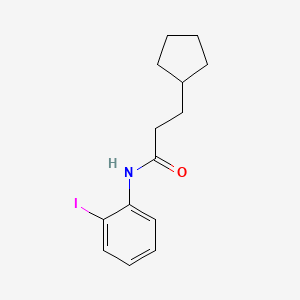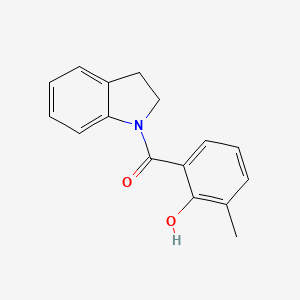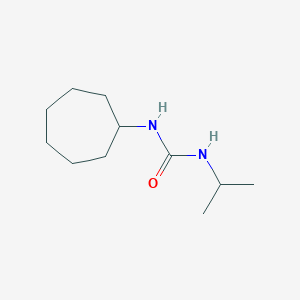
4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide, also known as AG-1478, is a synthetic compound that belongs to the family of tyrosine kinase inhibitors. It was first synthesized in the late 1990s and has since been extensively studied for its potential applications in cancer research.
作用機序
4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby blocking its activity. This prevents the activation of downstream signaling pathways, such as the PI3K-Akt and MAPK pathways, which are involved in cell growth and survival. By inhibiting these pathways, 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on EGFR, it has been shown to inhibit other tyrosine kinases, such as HER2 and c-Met. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide has been shown to have minimal toxicity in normal cells, suggesting that it may be a safe and effective treatment for cancer.
実験室実験の利点と制限
4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified to high levels of purity. It is also a potent and selective inhibitor of EGFR, making it a useful tool for studying the role of EGFR in cancer cell growth and proliferation. However, there are also some limitations to using 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide in lab experiments. It is a small molecule inhibitor that may not accurately reflect the effects of targeting EGFR using larger molecules, such as antibodies. Additionally, its potency and selectivity may vary depending on the cell line and experimental conditions used.
将来の方向性
There are several potential future directions for research on 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide. One area of interest is in combination therapies, where 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide is used in combination with other drugs to enhance its efficacy. Another potential direction is in the development of new EGFR inhibitors that are more potent and selective than 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide. Additionally, there is interest in exploring the role of EGFR in other diseases, such as Alzheimer's disease and autoimmune disorders, which may lead to new applications for 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide.
合成法
4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide can be synthesized through a multistep process, starting from commercially available starting materials. The first step involves the synthesis of 4-(1H-indol-3-yl)piperidine-1-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with N-isopropylpropan-2-amine to yield 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide. The purity and yield of the final product can be improved through various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide has been extensively studied for its potential applications in cancer research. It is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is overexpressed in many types of cancer. By inhibiting EGFR, 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide can block the downstream signaling pathways that promote cancer cell growth and proliferation. 4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer.
特性
IUPAC Name |
4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12(2)19-17(21)20-9-7-13(8-10-20)15-11-18-16-6-4-3-5-14(15)16/h3-6,11-13,18H,7-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXNIDRWKVUOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-indol-3-yl)-N-propan-2-ylpiperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(Ethylaminomethyl)benzo[f]chromen-3-one](/img/structure/B7474177.png)
![6-[(2,5-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7474188.png)




![N-[2-(3-fluoroanilino)-2-oxoethyl]-N-methyl-4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B7474215.png)


